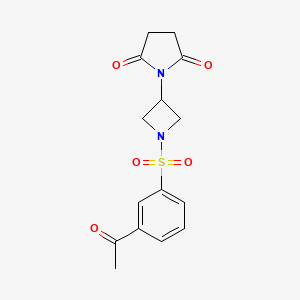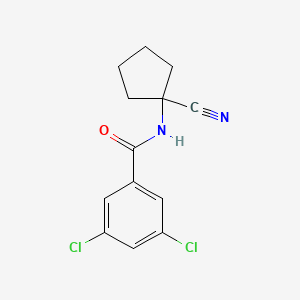
3,5-dichloro-N-(1-cyanocyclopentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They have various applications in the field of medicine and biology .
Synthesis Analysis
Benzamides can be synthesized through the reaction of benzoic acids and amines . For example, 3,5-dichlorobenzoyl chloride, an acyl chloride compound, is an important substrate in the syntheses of various benzamide derivatives .Molecular Structure Analysis
The molecular structure of benzamides can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to establish the structures of these compounds .Chemical Reactions Analysis
The reactions of benzamides depend on the functional groups attached to the benzene ring. For instance, the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be analyzed using various techniques. For example, the molecular weight of a compound can be determined using mass spectrometry.Aplicaciones Científicas De Investigación
Chemical Synthesis and Spectral Features
The cycloacylation reaction involving benzamidines and bis-imidoylchlorides derived from oxalic acid has been explored to yield new 4H-imidazoles with high yields. These compounds, due to rapid H-transfer processes, exhibit unique spectral characteristics, including a single signal set in NMR spectra. Notably, these heterocycles, especially 3c, undergo amphoteric reactions and color changes upon protonation, indicating potential applications in colorimetric sensors and chemical indicators due to their acidochromism and unusual spectral properties (Atzrodt et al., 1997).
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound within the same chemical family, demonstrates significant herbicidal activity against both annual and perennial grasses. This highlights the potential agricultural utility of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide derivatives in forage legumes, certain turf grasses, and cultivated crops, suggesting an avenue for the development of new herbicides (Viste et al., 1970).
Enzyme Inhibition
Novel bi-heterocyclic benzamides, which could include derivatives of this compound, have been synthesized and demonstrated potent inhibitory effects against alkaline phosphatase. These findings suggest applications in medicinal chemistry, particularly in designing inhibitors for enzymes involved in disease processes or metabolic pathways (Abbasi et al., 2019).
Photocatalytic Applications
The photocatalytic degradation of organic pollutants, such as propyzamide (a structurally related benzamide), has been enhanced using TiO2-loaded adsorbent supports. This research points towards the potential of this compound derivatives in environmental remediation technologies, particularly in enhancing the efficacy of photocatalytic degradation processes for persistent organic pollutants (Torimoto et al., 1996).
Antimicrobial and Cytotoxic Activities
Derivatives of 1H-benzimidazole, which may share core structural features with this compound, have shown promising antimicrobial and cytotoxic activities. This suggests potential applications in developing new therapeutic agents against bacterial infections and cancer, highlighting the broad scope of research applications for compounds within this chemical class (Noolvi et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dichloro-N-(1-cyanocyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-10-5-9(6-11(15)7-10)12(18)17-13(8-16)3-1-2-4-13/h5-7H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVCZHRNFFPVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

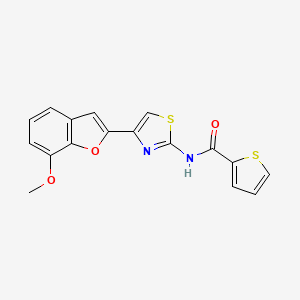
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)
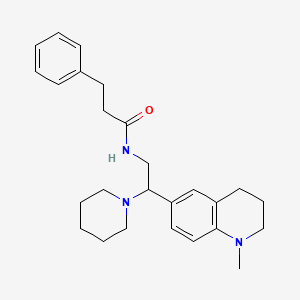
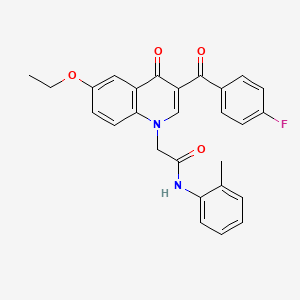
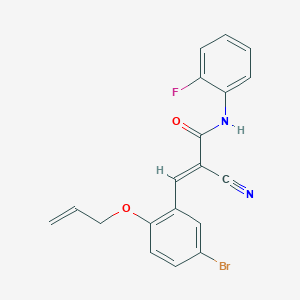
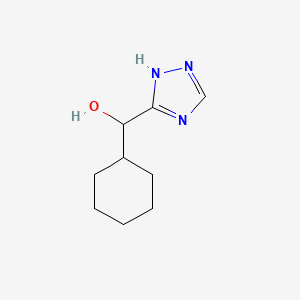

![N-cyclohexyl-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-methylbenzamide](/img/structure/B2575403.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)

